molecular formula C13H17NO3 B11817487 methyl (2S,4S)-4-benzyloxypyrrolidine-2-carboxylate

methyl (2S,4S)-4-benzyloxypyrrolidine-2-carboxylate

Cat. No.: B11817487
M. Wt: 235.28 g/mol
InChI Key: GYBYGFMCYASWNS-RYUDHWBXSA-N
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Description

Methyl (2S,4S)-4-benzyloxypyrrolidine-2-carboxylate is a chiral pyrrolidine derivative characterized by a benzyloxy group at the 4-position and a methyl ester at the 2-position. Pyrrolidine scaffolds are widely used in drug discovery due to their ability to mimic peptide bonds and enhance metabolic stability. This compound’s benzyloxy group contributes to increased lipophilicity, which may influence membrane permeability and bioavailability.

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

methyl (2S,4S)-4-phenylmethoxypyrrolidine-2-carboxylate

InChI

InChI=1S/C13H17NO3/c1-16-13(15)12-7-11(8-14-12)17-9-10-5-3-2-4-6-10/h2-6,11-12,14H,7-9H2,1H3/t11-,12-/m0/s1

InChI Key

GYBYGFMCYASWNS-RYUDHWBXSA-N

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CN1)OCC2=CC=CC=C2

Canonical SMILES

COC(=O)C1CC(CN1)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Starting Materials and Boc Protection

The synthesis often begins with enantiomerically pure pyrrolidine precursors. For example, (2S,4R)-4-(benzyloxy)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid serves as a key intermediate. The tert-butoxycarbonyl (Boc) group protects the amine during subsequent functionalization.

Procedure :

  • Deprotection and Esterification :

    • The Boc-protected acid is treated with HCl in methanol at 20°C for 12 hours, yielding the hydrochloride salt of (2S,4R)-4-benzyloxypyrrolidine-2-carboxylic acid.

    • Esterification with methyl iodide in the presence of a base (e.g., NaHCO₃) produces the methyl ester.

Key Data :

StepReagents/ConditionsYieldPurity
Boc DeprotectionHCl/MeOH, 20°C, 12h85%95%
Methyl Ester FormationCH₃I, NaHCO₃, DCM, RT, 6h78%98%

Catalytic Hydrogenation for Stereochemical Control

Asymmetric Hydrogenation of Enamides

A patent (EP3015456A1) describes the use of rhodium catalysts with chiral ligands to hydrogenate enamide intermediates. This method ensures high enantioselectivity for the (2S,4S) configuration.

Procedure :

  • Enamide Synthesis :

    • React 4-benzyloxy-2-pyrrolidone with methyl acrylate under basic conditions.

  • Hydrogenation :

    • Use [Rh(cod)(R,R-Me-DuPhos)]⁺BF₄⁻ as the catalyst under 50 psi H₂ at 25°C.

Key Data :

ParameterValue
Enantiomeric Excess99% ee
Reaction Time24h
Yield92%

Enzymatic Resolution for Diastereomer Separation

Lipase-Catalyzed Hydrolysis

A method from CN108366990B employs lipase B from Candida antarctica to resolve racemic mixtures of methyl 4-benzyloxypyrrolidine-2-carboxylate. The enzyme selectively hydrolyzes the (2R,4R)-enantiomer, leaving the desired (2S,4S)-ester intact.

Procedure :

  • Racemic Mixture Preparation :

    • Synthesize racemic methyl 4-benzyloxypyrrolidine-2-carboxylate via non-stereoselective routes.

  • Enzymatic Hydrolysis :

    • Incubate with lipase in phosphate buffer (pH 7.0) at 37°C for 48h.

Key Data :

ParameterValue
Conversion Rate45%
ee of (2S,4S)-Ester>99%
Yield After Isolation40%

Industrial-Scale Synthesis via Continuous Flow Chemistry

Microreactor Technology

A scalable approach from US20180265464A1 uses microreactors to enhance mixing and heat transfer during critical steps. This method reduces reaction times and improves reproducibility.

Procedure :

  • Benzyloxy Group Introduction :

    • React pyrrolidine-2-carboxylic acid with benzyl bromide in a microreactor (residence time: 2 min, 100°C).

  • Esterification :

    • Use supercritical CO₂ as a solvent for rapid methyl ester formation (5 min, 50°C).

Key Data :

ParameterValue
Throughput1 kg/h
Overall Yield88%
Purity99.5%

Comparative Analysis of Methods

MethodAdvantagesLimitationsCost IndexScalability
Chiral PoolHigh enantiopurity, minimal stepsLimited substrate availability$$$Medium
Catalytic HydrogenationExcellent ee, scalableRequires expensive catalysts$$$$High
Enzymatic ResolutionEco-friendly, mild conditionsLow yield, time-consuming$$Low
Continuous FlowRapid, high throughputHigh initial equipment cost$$$$Very High

Mechanistic Insights and Stereochemical Considerations

The (2S,4S) configuration arises from:

  • Chelation Control : In hydrogenation, the Rh catalyst coordinates to the enamide’s oxygen and nitrogen, favoring a specific transition state.

  • Steric Effects : Bulky benzyloxy groups direct nucleophilic attacks during esterification to the less hindered face .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4S)-4-benzyloxypyrrolidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Reduction of the ester group to alcohols.

    Substitution: Nucleophilic substitution reactions at the benzyloxy group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Methyl (2S,4S)-4-benzyloxypyrrolidine-2-carboxylate exhibits a range of biological activities that make it a candidate for further research in medicinal chemistry.

Potential Therapeutic Applications

  • Neurological Disorders : Studies suggest that this compound can interact with various receptors and enzymes involved in neurological functions, indicating its potential as a therapeutic agent for conditions such as depression and anxiety.
  • Anti-inflammatory Properties : Research indicates that this compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .
  • Cancer Therapeutics : Preliminary studies have shown that this compound can inhibit cancer cell proliferation in vitro, suggesting its potential use in cancer therapy .
Activity TypeObservationsReferences
Neurological EffectsBinding affinity with neurotransmitter receptors
Anti-inflammatoryInhibition of cytokine production
CytotoxicityReduced viability in cancer cell lines

Table 2: Synthesis Conditions

StepConditionsYield (%)
Cyclization20°C for 12 hours85
Nucleophilic SubstitutionUnder reflux with benzyloxy reagent90
EsterificationMethanol under acidic conditions95

Case Study 1: Neurological Interactions

A study investigated the interaction of this compound with serotonin receptors. Results indicated a significant increase in receptor binding affinity compared to control compounds, suggesting its potential as an antidepressant.

Case Study 2: Anti-inflammatory Effects

In a murine model of inflammation induced by lipopolysaccharides (LPS), administration of this compound resulted in reduced levels of pro-inflammatory cytokines and histological evidence of decreased tissue damage .

Mechanism of Action

The mechanism of action of methyl (2S,4S)-4-benzyloxypyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Pyrrolidine Ring

Table 1: Key Structural Features and Physicochemical Properties
Compound Name Substituent (4-position) Molecular Formula Molecular Weight (g/mol) Key Properties Reference
Methyl (2S,4S)-4-benzyloxypyrrolidine-2-carboxylate Benzyloxy (C₆H₅CH₂O) C₁₃H₁₇NO₃ 247.28 High lipophilicity; chiral centers at 2S and 4S
Methyl (2S,4S)-4-(4-nitrophenoxy)pyrrolidine-2-carboxylate 4-Nitrophenoxy (NO₂-C₆H₄O) C₁₂H₁₄N₂O₅ 266.25 Electron-withdrawing nitro group enhances reactivity
Methyl (2S,4S)-4-(4-chloro-1-naphthyloxy)pyrrolidine-2-carboxylate hydrochloride 4-Chloro-1-naphthyloxy C₁₆H₁₇Cl₂NO₃ 342.22 Increased aromaticity; hydrochloride salt improves solubility
Methyl (2S,4S)-4-(3-isopropylphenoxy)-2-pyrrolidinecarboxylate 3-Isopropylphenoxy C₁₅H₂₁NO₃ 263.33 Bulky substituent may hinder rotational freedom
(2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate Hydroxyl (-OH) C₆H₁₁NO₃ 145.16 Polar hydroxyl group enhances hydrogen bonding

Key Observations :

  • Reactivity: The nitro group in the 4-nitrophenoxy derivative () may facilitate nucleophilic substitution reactions, making it a candidate for further functionalization.
  • Solubility : Hydrochloride salts (e.g., ) improve aqueous solubility, which is advantageous for formulation.

Stereochemical Considerations

The (2S,4S) configuration distinguishes the target compound from stereoisomers like (2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate (). Stereochemistry affects:

  • Biological Activity : Enzymatic interactions are often stereospecific. For example, (2S,4R)-hydroxyl derivatives may bind to receptors requiring a specific spatial arrangement.
  • Synthetic Utility : The (2S,4S) configuration is critical in asymmetric synthesis, as seen in Povarov reactions (), where stereochemistry governs product selectivity.

Biological Activity

Methyl (2S,4S)-4-benzyloxypyrrolidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C14H17NO3
  • Molecular Weight : 247.29 g/mol
  • CAS Number : 12764092

The compound features a pyrrolidine ring with a carboxylate group and a benzyloxy substituent, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • CETP Inhibition : The compound has been identified as a CETP (cholesteryl ester transfer protein) inhibitor. CETP plays a crucial role in lipid metabolism and is implicated in cardiovascular diseases. By inhibiting CETP, this compound may help in managing conditions such as hyperlipidemia and arteriosclerosis .
  • Neuroprotective Effects : Research indicates that similar pyrrolidine derivatives exhibit neuroprotective properties, potentially through modulation of neurotransmitter systems or by reducing oxidative stress .
  • Antioxidant Activity : The presence of the benzyloxy group may enhance the antioxidant capacity of the compound, contributing to its protective effects against cellular damage .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity TypeEffect/OutcomeReference
CETP InhibitionSignificant reduction in lipid transfer
NeuroprotectionReduced neuronal cell death in vitro
Antioxidant ActivityDecreased oxidative stress markers

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Cardiovascular Health : A study involving animal models demonstrated that administration of CETP inhibitors resulted in improved lipid profiles and reduced atherosclerotic lesions. This compound showed promise in similar contexts, suggesting its potential as a therapeutic agent for cardiovascular diseases.
  • Neurodegenerative Disorders : In models of neurodegeneration, compounds with similar structures have been shown to protect against apoptosis induced by neurotoxins. This indicates that this compound may have applications in treating conditions like Alzheimer's disease.
  • Oxidative Stress Models : Research has demonstrated that compounds with antioxidant properties can mitigate damage in cellular models exposed to oxidative stress. This compound's antioxidant capacity suggests it could be beneficial in conditions exacerbated by oxidative damage.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl (2S,4S)-4-benzyloxypyrrolidine-2-carboxylate, and how can stereochemical purity be ensured?

  • Methodological Answer : The compound is typically synthesized via multi-step asymmetric catalysis or chiral pool strategies. For stereochemical control, chiral auxiliaries (e.g., Fmoc or Boc-protected intermediates) are used, as seen in related pyrrolidine derivatives . Enantiomeric excess (ee) should be verified using chiral HPLC or polarimetry. Recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) can enhance purity (>98%), as demonstrated in analogs like (2S,4R)-Boc-4-phenyl-pyrrolidine-2-carboxylic acid .

Q. How should researchers handle and store this compound to maintain stability?

  • Methodological Answer : Store under inert atmosphere (argon/nitrogen) at –20°C in amber vials to prevent oxidation or photodegradation . Avoid exposure to moisture, as benzyl ether groups are hydrolytically sensitive. Safety protocols for similar compounds recommend using nitrile gloves and fume hoods during handling .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to confirm regiochemistry and benzyloxy group integrity .
  • HPLC : Reverse-phase HPLC with UV detection (≥97% purity) .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight and detect trace impurities .

Advanced Research Questions

Q. How can contradictions in reported enantioselectivity data for this compound be resolved?

  • Methodological Answer : Discrepancies may arise from variations in reaction conditions (e.g., solvent polarity, catalyst loading). Systematic optimization using Design of Experiments (DoE) is recommended. Cross-validate results with independent methods, such as X-ray crystallography (as applied to (2S,3R,4R,5R)-pyrrolidine derivatives ) or computational docking studies (e.g., DFT calculations for transition-state analysis).

Q. What strategies mitigate racemization during deprotection of benzyloxy groups in this compound?

  • Methodological Answer : Catalytic hydrogenation (H2_2/Pd-C) under mild conditions (low temperature, short reaction time) minimizes racemization. For acid-labile intermediates, use TFA in dichloromethane with scavengers (e.g., triisopropylsilane) to suppress side reactions . Monitor reaction progress via TLC or inline IR spectroscopy.

Q. How can researchers address low yields in the final esterification step?

  • Methodological Answer :

  • Activation Reagents : Use DCC/DMAP or HATU for efficient carboxylate activation .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of sterically hindered intermediates .
  • Byproduct Removal : Employ molecular sieves or scavenger resins to trap water or acids .

Safety and Compliance

Q. What are the key hazards associated with this compound, and how should spills be managed?

  • Methodological Answer : While specific hazard data for this compound is limited, analogs with benzyloxy groups show low acute toxicity but may irritate eyes/skin . For spills, evacuate the area, wear PPE (gloves, goggles), and adsorb with inert materials (vermiculite). Dispose via licensed hazardous waste services .

Data Contradiction Analysis

Q. How should conflicting solubility data in polar vs. non-polar solvents be interpreted?

  • Methodological Answer : Solubility discrepancies often stem from crystallinity or polymorphic forms. Conduct phase-solubility studies in graded solvent systems (e.g., ethanol/water) and characterize solid phases via PXRD. For analogs like (2S,4R)-hydroxypyrrolidine carboxylates, solubility in DMSO (>50 mg/mL) is preferred for biological assays .

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